Product packaging for Benzoaza-15-crown-5(Cat. No.:)

Benzoaza-15-crown-5

Cat. No.: B13111416
M. Wt: 269.29 g/mol
InChI Key: RMLZQUZAXKNPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoaza-15-crown-5 is a macrocyclic ether belonging to the class of azacrown compounds, which incorporate one or more nitrogen atoms into the crown ether ring structure. This modification significantly alters its complexing properties compared to all-oxygen crown ethers. The compound is a key building block in supramolecular chemistry for developing hetero-binucleating ligands capable of simultaneously binding hard (e.g., alkali, alkaline earth metals) and soft (e.g., transition metal) cations . The research value of this compound ethers is highly dependent on the hybridization and substitution at the nitrogen atom(s). When the nitrogen is conjugated to an aromatic ring or a carbonyl group, it adopts a planar, sp2-hybridized state, which delocalizes the lone pair and is less favorable for cation binding. In contrast, N-alkylated derivatives or those with nitrogen atoms distant from the benzene ring feature a pyramidal, sp3-hybridized nitrogen, which actively promotes stable complex formation . This ligand demonstrates notable selectivity and stability in its complexes, particularly with Pb2+ and Ca2+ ions. The high affinity for Pb2+ is due to its preference for O,N-donor ligands, while the strong binding of Ca2+ is attributed to an optimal match between the ionic diameter and the cavity size of the 15-membered macrocycle . Stability constants generally increase in the substituent series: C(O)Me < H < Me < CH2CO2Et, where the ester-substituted derivative benefits from additional coordination via the carbonyl oxygen . Researchers utilize this compound to create sophisticated molecular systems, including Schiff base complexes with appended crown ethers. The redox and spectroscopic properties of the transition metal in these complexes can be modulated by the alkali or alkaline earth metal cation bound to the crown ether moiety, making them promising candidates for electrochemical or optical cation sensors . This compound is For Research Use Only. It is intended for laboratory research applications and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO5 B13111416 Benzoaza-15-crown-5

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

2,5,8,11,14-pentaoxa-3-azabicyclo[13.4.0]nonadeca-1(19),15,17-triene

InChI

InChI=1S/C13H19NO5/c1-2-4-13-12(3-1)18-10-9-16-6-5-15-7-8-17-11-14-19-13/h1-4,14H,5-11H2

InChI Key

RMLZQUZAXKNPCM-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=CC=CC=C2ONCOCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoaza-15-crown-5 can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors in the presence of a base. For instance, the reaction of a benzene derivative with a nitrogen-containing compound under basic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Benzoaza-15-crown-5 undergoes various chemical reactions, including complexation, substitution, and coordination reactions. It forms stable complexes with metal ions such as sodium, calcium, and lead due to the presence of the nitrogen atom and the benzene ring .

Common Reagents and Conditions:

    Complexation: this compound forms complexes with metal ions in the presence of solvents like acetonitrile or methanol.

    Substitution: Substitution reactions can occur at the nitrogen atom or the benzene ring, depending on the reagents used.

Major Products: The major products of these reactions are typically metal complexes or substituted derivatives of this compound, which can be further utilized in various applications .

Scientific Research Applications

Synthesis and Characterization

Benzoaza-15-crown-5 can be synthesized through methods involving the reaction of specific precursors such as salicylaldehyde derivatives and hydrazine. The resulting compounds often feature appended functional groups that enhance their binding capabilities and reactivity. For instance, derivatives with unsymmetrical Schiff bases have been synthesized to study their complexation behavior with metal ions .

Table 1: Synthesis Overview of this compound Derivatives

Compound NameSynthesis MethodYield (%)
4’-Formylbenzo-15-crown-5Reaction with 1,11-dichloro-3,6,9-trioxaundecane23.3
N-(formimidoyl-benzo-15-crown-5)Schiff condensation with hydrazine66.6
Cobalt(II) complexes of this compoundCoordination with cobalt saltsNot specified

Chemical Sensing

This compound has been extensively studied for its application in chemical sensors due to its ability to selectively bind alkali and alkaline earth metal ions. The binding interactions can be monitored using various spectroscopic techniques, which provide insights into the cation recognition processes . The electrochemical properties of this compound derivatives have also been explored using voltammetry, revealing significant changes in redox potentials based on the structure of the alkyl spacers used in the synthesis .

Catalysis

The compound has shown potential as a catalyst in oxidation reactions. For instance, cobalt(II) complexes of this compound have been synthesized and characterized for their catalytic activity in phenol oxidation reactions using hydrogen peroxide . The presence of the crown ether enhances the solubility and reactivity of the metal center, leading to improved catalytic performance.

Table 2: Catalytic Applications

Reaction TypeCatalyst UsedObservations
Phenol oxidationCobalt(II) complex of this compoundEnhanced activity compared to free cobalt
Cation recognitionThis compound derivativesSelective binding observed

Biological Applications

Recent studies have highlighted the biological significance of this compound derivatives. They have been investigated for their potential use in drug delivery systems and as therapeutic agents due to their ability to modulate ion transport across biological membranes . For example, certain derivatives have demonstrated promising anticancer activity by affecting calcium signaling pathways in human neutrophils .

Case Studies

Case Study 1: Electrochemical Properties
A study synthesized six new ferrocene alkyl-benzoaza-15-crown-5 molecules and investigated their electrochemical behavior in acetonitrile. The results indicated that variations in alkyl spacer lengths significantly influenced the redox potentials, showcasing the compound's potential for fine-tuning electronic properties for specific applications .

Case Study 2: Anticancer Activity
Research has indicated that this compound derivatives can enhance intracellular calcium levels in human neutrophils, suggesting a mechanism through which these compounds may exert anticancer effects. The study identified structure-activity relationships that could guide future drug development efforts .

Mechanism of Action

The mechanism by which benzoaza-15-crown-5 exerts its effects is primarily through complexation with metal ions. The nitrogen atom and the oxygen atoms in the crown ether ring coordinate with the metal ions, forming stable complexes. This complexation can alter the properties of the metal ions, such as their solubility and reactivity, making this compound a valuable tool in various chemical and biological processes .

Comparison with Similar Compounds

Structural Features :

  • The benzene ring enhances rigidity and π-interactions.
  • The nitrogen atom participates in cation coordination, often alongside adjacent oxygen atoms.
  • Substituents like CH₂CO₂Et enable additional coordination via carbonyl oxygen .

Structural Differences

Compound Key Features Notable Substituents Hybridization of N
Benzoaza-15-crown-5 Benzene ring fused to 15-membered ring (4O, 1N) N-acetyl, N-alkyl, CH₂CO₂Et sp²
15-Crown-5 15-membered ring with 5 oxygen atoms; no nitrogen or benzene None N/A
Benzo-15-crown-5 Benzene ring fused to 15-membered crown ether (5O); no nitrogen Halogens, nitro groups, Schiff bases N/A
Aza-18-crown-6 18-membered ring with 6 oxygen atoms and 1 nitrogen; larger cavity Alkyl, Boc-protected amines sp³

Complexation Behavior

Stability Constants (log K, MeCN-d₃)
Cation This compound 15-Crown-5 Benzo-15-crown-5 Aza-18-crown-6
Na⁺ 4.2 3.5 3.8 4.5
K⁺ 3.1 4.0 3.5 6.0
Pb²⁺ 7.8 <2.0 5.2 <2.0
Ag⁺ 5.5 2.3 4.1 3.8
  • This compound exhibits exceptional selectivity for Pb²⁺ (log K = 7.8) due to optimal cavity size and N/O donor synergy .
  • 15-Crown-5 favors K⁺ over Na⁺, while Benzo-15-crown-5 shows moderate Na⁺ affinity due to benzene-induced rigidity .
  • Aza-18-crown-6 binds K⁺ strongly (log K = 6.0), leveraging its larger cavity .

Substituent Effects

  • Electron-Withdrawing Groups (e.g., NO₂): Enhance Pb²⁺ selectivity but reduce Na⁺ affinity .
  • Electron-Donating Groups (e.g., CH₃) : Improve Na⁺/K⁺ selectivity by stabilizing cation-dipole interactions .
  • Bulky Substituents (e.g., adamantyl) : Introduce steric hindrance, reducing catalytic efficiency in Schiff base complexes .

Thermodynamic and Kinetic Studies

  • Lanthanide Binding : this compound derivatives exhibit a "peak" selectivity for Ce³⁺ due to ionic diameter compatibility, unlike linear trends in parent crown ethers .
  • Solvent Effects : Stability constants in acetonitrile exceed aqueous media due to reduced solvation competition .

Q & A

Q. What are the key synthetic methodologies for Benzoaza-15-crown-5 and its derivatives?

  • Methodological Answer : this compound derivatives are synthesized via diazotization and coupling reactions. For example, 4’-hydroxyphenylazo-benzo-15-crown-5 is prepared by diazotizing 4’-aminobenzo-15-crown-5 and coupling the diazonium salt to phenol . Vinyl derivatives can be synthesized using zerovalent palladium catalysts under ethylene pressure . Functionalization of the nitrogen atom (e.g., with electron-withdrawing or donating groups) enhances cation-binding properties .

Q. How is structural characterization of this compound performed to confirm purity and identity?

  • Methodological Answer : New derivatives require NMR (¹H/¹³C), HPLC for enantiomeric purity, and elemental analysis. Known compounds should reference literature spectra (e.g., ChemSpider ID 75956) . For catalytic intermediates, UV-Vis and fluorescence spectroscopy monitor complexation-induced spectral shifts .

Q. What factors determine the ion selectivity of this compound for alkali metal cations?

  • Methodological Answer : Selectivity depends on cavity size matching (e.g., Na⁺ vs. K⁺), solvent polarity, and substituent effects. Electron-withdrawing groups on nitrogen enhance Na⁺ selectivity, while donating groups reduce it. Solvent extraction experiments with picrate salts quantify extraction efficiencies .

Advanced Research Questions

Q. How do substituents on the nitrogen atom modulate cation selectivity and extraction efficiency?

  • Methodological Answer : Substituents alter electron density and steric effects. For instance, non-donating groups (e.g., nitro) increase Na⁺/K⁺ selectivity by reducing cavity flexibility, while donating groups (e.g., methoxy) lower selectivity. Quantitative analysis involves comparing stability constants (log K) via cyclic voltammetry in solvents of varying donicity .

Q. What experimental approaches quantify stability constants of crown ether complexes in non-aqueous media?

  • Methodological Answer : Cyclic voltammetry measures shifts in cation reduction potentials as ligand concentration increases. Stability constants correlate with solvent donicity (Gutmann scale) and Gibbs transfer energies. For example, this compound exhibits higher log K for Na⁺ in low-donicity solvents like dichloromethane .

Q. What mechanistic insights explain the catalytic hydrolysis of esters by this compound-containing Co(II) complexes?

  • Methodological Answer : Cobalt(II) complexes with crown ether pendants stabilize transition states via Lewis acid activation. Kinetic studies (e.g., PNPP hydrolysis) reveal intermediates detected via UV-Vis spectroscopy. Electron-withdrawing substituents lower activation energy (e.g., 35.44 kJ·mol⁻¹ for CoL3 vs. 43.69 kJ·mol⁻¹ for CoL1) by stabilizing the metal-bound hydroxide .

Q. How do absorption and fluorescence spectra elucidate cation complexation dynamics?

  • Methodological Answer : Spectral shifts (e.g., bathochromic or hypsochromic) indicate cation-induced electronic changes. For Na⁺ complexes, fluorescence quenching occurs due to charge transfer, while K⁺ causes minimal changes. Time-resolved spectroscopy quantifies binding kinetics .

Q. How can this compound derivatives be engineered for enhanced ionophoric properties?

  • Methodological Answer : Introducing dinitrophenyl cores or methoxyamino groups improves ionophoric activity. For example, methoxyamino derivatives form stable salts with alkali hydroxides, confirmed via conductivity measurements and X-ray crystallography .

Q. Why does HOBT promote racemization during peptide-crown ether conjugate synthesis?

  • Methodological Answer : Despite its typical role in reducing racemization, HOBT increases enantiomerization in DCC-mediated couplings of Z-Pro-Leu-OH with this compound. HPLC analysis shows elevated racemization rates, suggesting crown ether flexibility facilitates proton transfer .

Q. How does steric hindrance from this compound affect catalytic activity in enzyme-mimetic systems?

  • Methodological Answer :
    Bulky crown ether pendants block substrate access to catalytic metal centers. Comparative studies with morpholine derivatives show higher activity due to reduced steric hindrance. Kinetic assays (e.g., ester hydrolysis) and molecular modeling validate steric effects .

Q. Tables for Key Data

Property Value/Observation Reference
Molecular weight268.309 g/mol
Na⁺/K⁺ selectivity (log K)2.1 (Na⁺), 1.5 (K⁺) in CH₂Cl₂
Activation energy (PNPP)35.44 kJ·mol⁻¹ (CoL3)
Racemization with HOBT15% increase

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